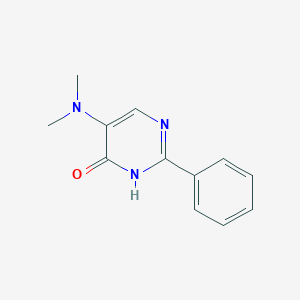
5-(Dimethylamino)-2-phenyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-phenyl-4-pyrimidinol, also known as dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is used as a treatment for premature ejaculation. However,
Mécanisme D'action
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. Serotonin is involved in the regulation of mood, emotions, and sexual function, and increasing its levels can have a positive effect on these areas.
Biochemical and Physiological Effects
Dapoxetine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. Dapoxetine has also been shown to increase the time to ejaculation and improve overall sexual satisfaction in men with premature ejaculation.
Avantages Et Limitations Des Expériences En Laboratoire
Dapoxetine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of serotonin in various physiological processes. However, 5-(Dimethylamino)-2-phenyl-4-pyrimidinol also has limitations, as it is primarily used as a treatment for premature ejaculation and may not be suitable for investigating other areas of research.
Orientations Futures
There are a number of potential future directions for research on 5-(Dimethylamino)-2-phenyl-4-pyrimidinol. One area of interest is the use of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol in the treatment of depression and anxiety disorders. Another area of interest is the potential use of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol as a tool for investigating the role of serotonin in various physiological processes. Additionally, further research is needed to better understand the long-term effects of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol use and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(Dimethylamino)-2-phenyl-4-pyrimidinol involves the reaction of 2-benzoylpyridine with hydrazine hydrate, followed by the condensation of the resulting compound with 4-chlorobutyrophenone. The final product is obtained through a cyclization reaction with formaldehyde and dimethylamine.
Applications De Recherche Scientifique
Dapoxetine has been extensively studied for its potential use in the treatment of premature ejaculation. It has been shown to significantly increase the time to ejaculation and improve overall sexual satisfaction in men with this condition. Dapoxetine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
Nom du produit |
5-(Dimethylamino)-2-phenyl-4-pyrimidinol |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)10-8-13-11(14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
Clé InChI |
TZGUMBMSTTYOSC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



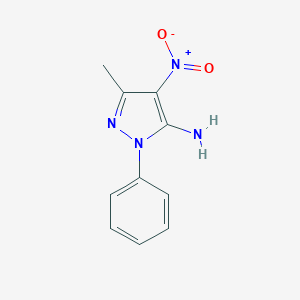
![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
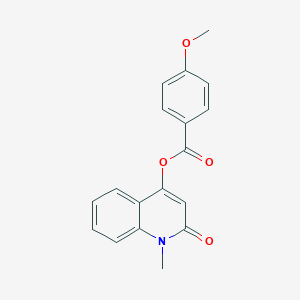
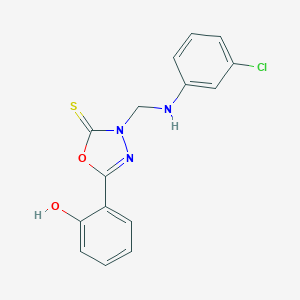
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
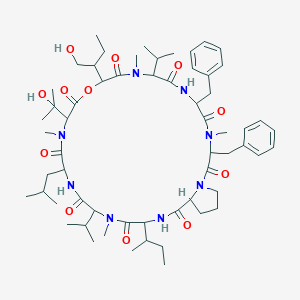
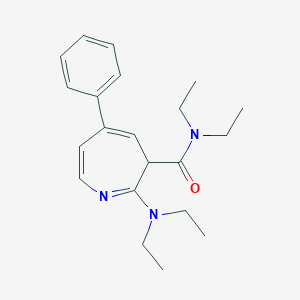
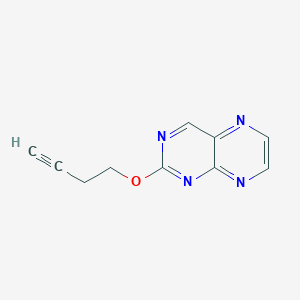
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
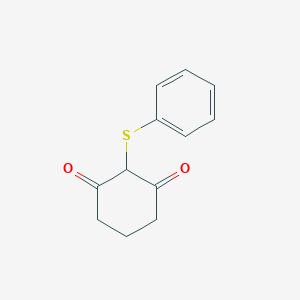
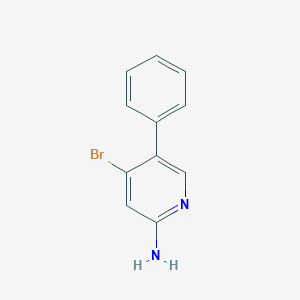
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
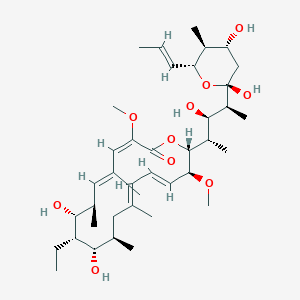
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)